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Compound of Interest

1-(3-Nitrophenyl)ethanamine
Compound Name:
hydrochloride

cat. No.: B1359279

(R)-1-(3-Nitrophenyl)ethanamine hydrochloride is a chiral primary amine salt. Its utility in
synthesis stems from the stereodefined center and the presence of functional groups—the
primary amine and the nitroaromatic ring—that are amenable to a wide range of chemical
transformations. The hydrochloride salt form enhances stability and improves handling
characteristics compared to the free base.

Physicochemical Properties

The fundamental properties of the compound are summarized below. It is crucial for
researchers to note that while properties like molecular weight are absolute, physical
characteristics such as appearance and melting point can vary slightly based on purity and
crystalline form.
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Property Value Source(s)
CAS Number 1037092-07-1 [1][2]
Molecular Formula CsH11CIN202 [11[2][3]
Molecular Weight 202.64 g/mol [11[2]
Appearance Light yellow to yellow solid [4]

Storage Conditions

Room temperature, under inert

atmosphere, sealed, dry

[1]021[4]

Optical Rotation [a]D

Data not available in the
reviewed literature. As a
reference, related chiral
alcohols such as (R)-1-(o-
tolyl)ethanol exhibit specific
rotations around +44° (c=0.54,
CH2Cl2).[5] The specific
rotation of the title compound
should be determined
experimentally as a key quality

control parameter.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structural identity and purity of (R)-1-(3-

Nitrophenyl)ethanamine hydrochloride. The spectra for a single enantiomer in an achiral

solvent are identical to that of its racemate.

e 1H NMR (Proton Nuclear Magnetic Resonance): The *H NMR spectrum provides a distinct

fingerprint of the molecule. Based on the structure and data for the racemic analogue, the

following key signals are expected (in a solvent like DMSO-de):

o Adoublet around 1.5-1.7 ppm, integrating to 3H, corresponding to the methyl protons (-

CHs).

o A quartet around 4.5-4.7 ppm, integrating to 1H, for the methine proton (-CH).
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o A series of multiplets in the aromatic region, 7.6-8.4 ppm, integrating to 4H, corresponding
to the protons on the 3-nitrophenyl ring.

o A broad signal, typically downfield (>8.5 ppm), for the ammonium protons (-NHs*), which
may exchange with water in the solvent.[6]

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 3C NMR spectrum confirms the
carbon framework. Expected chemical shifts include:

o Asignal around 20-22 ppm for the methyl carbon (-CHs).
o Asignal around 50-52 ppm for the methine carbon (-CH).

o Aromatic carbons appearing between 120-150 ppm, with the carbon attached to the nitro
group (C-NO2) being the most downfield (~148 ppm).[7]

« Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups.
Characteristic absorption bands include:

o ~2800-3000 cm~*: Broad N-H stretching from the ammonium salt.

o ~1520-1540 cm~? (strong, asymmetric) and ~1340-1350 cm~? (strong, symmetric): N-O
stretching vibrations characteristic of the nitro group.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-1-(3-Nitrophenyl)ethanamine is a critical process.
The most common and industrially scalable approach involves the asymmetric reduction of a
prochiral ketone precursor. This method is superior to classical resolution of a racemic mixture,
as it avoids discarding 50% of the material.

Proposed Enantioselective Synthesis Workflow

The workflow begins with the commercially available 3'-nitroacetophenone and employs an
asymmetric transfer hydrogenation, a robust and well-documented method for producing chiral
alcohols with high enantiomeric excess (e.e.).
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Step 1: Asymmetric Reduction
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Caption: Enantioselective synthesis of the target compound.

Experimental Protocol: Asymmetric Synthesis

This protocol is a representative procedure based on established methodologies for

asymmetric transfer hydrogenation.
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Step 1: Asymmetric Reduction of 3'-Nitroacetophenone

o Catalyst Preparation: In a nitrogen-purged glovebox, add a chiral ruthenium catalyst, such as
(R,R)-TsDPEN-Ru(ll), to a dry, argon-flushed reaction vessel.

e Reaction Setup: Outside the glovebox, prepare an azeotropic mixture of formic acid and
triethylamine (5:2 molar ratio).

e Hydrogenation: Dissolve 3'-nitroacetophenone in a suitable solvent (e.g., dichloromethane).
Add the formic acid/triethylamine mixture. Initiate the reaction by adding the pre-prepared
catalyst solution.

e Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer
Chromatography (TLC) or HPLC until all the starting ketone is consumed.

o Workup: Quench the reaction with water and extract the product with an organic solvent like
ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield crude (R)-1-(3-nitrophenyl)ethanol. The product
can be purified by column chromatography if necessary.

Step 2: Conversion to the Hydrochloride Salt

» Activation: The chiral alcohol is converted to a better leaving group. Dissolve the purified
(R)-1-(3-nitrophenyl)ethanol in dichloromethane and cool to 0°C. Add triethylamine, followed
by dropwise addition of methanesulfonyl chloride.

o Displacement: The resulting mesylate is then reacted with sodium azide in a polar aprotic
solvent like DMF to form the corresponding azide.

e Reduction: The azide is reduced to the primary amine. A common method is catalytic
hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

o Salt Formation: After the reduction is complete, filter the catalyst and concentrate the
solvent. Dissolve the resulting free amine in anhydrous diethyl ether and slowly add a
solution of HCI in diethyl ether. The (R)-1-(3-Nitrophenyl)ethanamine hydrochloride will
precipitate as a solid.
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« Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Applications in Pharmaceutical Development

Chiral amines like (R)-1-(3-nitrophenyl)ethanamine hydrochloride are valuable
intermediates in the synthesis of active pharmaceutical ingredients (APIs). The stereocenter on
the ethylamine backbone is often incorporated into the final drug molecule to ensure specific
interaction with biological targets like enzymes or receptors.

While specific, publicly documented syntheses using the meta-nitro isomer are sparse, the
utility of this class of compounds is well-illustrated by its close analogue, (R)-1-(4-
nitrophenyl)ethylamine, which is a key intermediate in the synthesis of Mirabegron. Mirabegron
is a 33 adrenergic agonist used to treat overactive bladder. In its synthesis, the chiral amine
establishes a critical stereocenter that is essential for its pharmacological activity.[8] The nitro
group, in both the meta and para isomers, serves as a versatile functional handle that can be
reduced to an aniline and further functionalized.[9]

Quality Control: Analytical Methodologies

Ensuring the chemical and, most importantly, the enantiomeric purity of the final product is
paramount. A self-validating workflow requires robust analytical methods.

Protocol for Enantiomeric Purity Determination by Chiral
HPLC

The enantiomeric excess (e.e.) is the most critical quality attribute. Chiral High-Performance
Liquid Chromatography (HPLC) is the gold standard for this analysis. The choice of chiral
stationary phase (CSP) and mobile phase is key. Coated polysaccharide-based CSPs or
cyclofructan-based CSPs are often effective for separating chiral primary amines.[10][11]

Dissolve Sample Chiral HPLC System UV Detector Chromatogram
-1-(3-Nitrophenyl)ethanamine - Lux® Cellulose-3 or similar _ - Separate peaks for an
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Caption: Workflow for chiral HPLC analysis.

Detailed HPLC Method:

Column: A cyclofructan-based CSP, such as a Larihc CF6-P, or a polysaccharide-based CSP
like Phenomenex Lux® Cellulose-3 (250 x 4.6 mm, 5 um).[10][12]

Mobile Phase: A normal phase system is typically effective. Arecommended starting
condition is a mixture of Hexane and Ethanol (80:20 v/v).[10]

Additives: To improve peak shape and resolution for primary amines, acidic and basic
additives are crucial. Add 0.2% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA) to
the mobile phase.[10][11] The acid ensures the amine is protonated, while the competing
base (TEA) reduces tailing on the column.

Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm, where the nitrophenyl chromophore absorbs strongly.

Procedure:

[¢]

Prepare a racemic standard of 1-(3-nitrophenyl)ethanamine to determine the retention
times of both the (R) and (S) enantiomers.

o Prepare the sample of (R)-1-(3-nitrophenyl)ethanamine hydrochloride at a
concentration of approximately 1 mg/mL in the mobile phase.

o Inject both the standard and the sample onto the HPLC system.

o lIdentify the peaks corresponding to the (R) and (S) enantiomers from the racemic
standard run.

o Integrate the peak areas in the sample chromatogram.

o Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_R - Area_S) /
(Area_R + Area_S)] x 100
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Safety and Handling

(R)-1-(3-Nitrophenyl)ethanamine hydrochloride requires careful handling in a laboratory
setting.

e GHS Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.
» Precautionary Measures:
o P261: Avoid breathing dust.
o P280: Wear protective gloves, eye protection, and face protection.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

e Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid formation
of dust.

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place under an
inert atmosphere.[1][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

